Cas no 1155571-54-2 (1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde)

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- Z431558612
- 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-(3-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carboxaldehyde
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- MDL: MFCD12134487
- インチ: 1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3
- InChIKey: YWVXSOPRGNDPEP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)N1C(=C(C=O)C(C)=N1)Cl
計算された属性
- 精确分子量: 297.95085 g/mol
- 同位素质量: 297.95085 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 299.55
- トポロジー分子極性表面積: 34.9
- XLogP3: 3.4
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25733010-2.5g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 2.5g |
$1202.0 | 2024-06-18 | |
Enamine | EN300-25733010-0.5g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 0.5g |
$480.0 | 2024-06-18 | |
Enamine | EN300-25733010-10g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 10g |
$2638.0 | 2023-09-14 | |
Aaron | AR0282I3-500mg |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 500mg |
$685.00 | 2025-02-15 | |
Aaron | AR0282I3-10g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 10g |
$3653.00 | 2023-12-16 | |
Aaron | AR0282I3-5g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 5g |
$2472.00 | 2023-12-16 | |
1PlusChem | 1P02829R-250mg |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 250mg |
$407.00 | 2023-12-26 | |
1PlusChem | 1P02829R-1g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 1g |
$821.00 | 2023-12-26 | |
Enamine | EN300-25733010-10.0g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 10.0g |
$2638.0 | 2024-06-18 | |
Enamine | EN300-25733010-5.0g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 5.0g |
$1779.0 | 2024-06-18 |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydeに関する追加情報
Introduction to 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1155571-54-2)
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, identified by its CAS number 1155571-54-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde features a pyrazole core substituted with a brominated phenyl group, a chloro substituent, and a methyl group, making it a versatile scaffold for further chemical modifications and biological evaluations.
The compound’s molecular structure positions it as a promising intermediate in the synthesis of biologically active molecules. Pyrazole derivatives are well-documented for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of both bromo and chloro functional groups on the aromatic ring enhances its reactivity, allowing for diverse derivatization strategies such as Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, or condensation reactions.
In recent years, the exploration of pyrazole-based aldehydes has expanded significantly due to their utility in generating novel pharmacophores. The aldehyde functionality at the 4-position of the pyrazole ring serves as a reactive site for further functionalization, enabling the construction of more intricate molecular architectures. This attribute makes 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde a valuable building block in drug discovery pipelines.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. For instance, studies have demonstrated that pyrazole derivatives can modulate enzyme activity and receptor binding, offering insights into their therapeutic efficacy. The bromine and chlorine substituents not only facilitate structural diversification but also influence electronic properties, which can be fine-tuned to optimize interactions with biological targets.
Recent advancements in computational chemistry have further highlighted the significance of 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. Molecular docking simulations have revealed its potential as an inhibitor of various kinases and transcription factors implicated in diseases such as cancer and neurodegeneration. These virtual screening approaches have accelerated the identification of lead compounds for subsequent experimental validation.
The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. The introduction of the bromo and chloro groups requires precise control over reaction conditions to ensure high regioselectivity. Advanced techniques such as transition-metal catalysis and photoredox reactions have been employed to achieve these modifications efficiently. Such synthetic strategies underscore the compound’s importance as a material for advanced chemical research.
Beyond its pharmaceutical applications, 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde has shown promise in materials science. Its ability to participate in cross-coupling reactions makes it suitable for constructing conjugated polymers and organic electronic materials. These applications are particularly relevant in the emerging field of flexible electronics, where tailored molecular structures are essential for achieving desired optoelectronic properties.
The compound’s versatility also extends to its role as a catalyst or ligand in various chemical processes. For example, it has been investigated as a component in asymmetric synthesis, where its steric and electronic properties contribute to enantioselective transformations. Such findings highlight its broader utility beyond traditional pharmaceutical intermediates.
From a regulatory perspective, CAS No. 1155571-54-2 ensures traceability and consistency in research and industrial settings. This standardized identification aids in compliance with safety protocols and environmental guidelines, ensuring that its handling aligns with best practices in chemical management.
The ongoing research into pyrazole derivatives continues to uncover novel applications for compounds like 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation by leveraging cutting-edge synthetic techniques and biophysical methodologies. These interdisciplinary approaches promise to unlock new therapeutic possibilities in the coming years.
In conclusion, 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde represents a significant advancement in medicinal chemistry due to its structural complexity and functional diversity. Its potential applications span drug development, materials science, and catalysis, making it a cornerstone of modern chemical research. As our understanding of its properties evolves, so too will its role in addressing global challenges in health and technology.
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